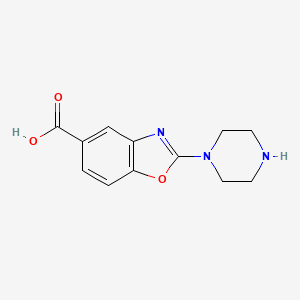

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid

CAS No.: 1897015-93-8

Cat. No.: VC4209598

Molecular Formula: C12H13N3O3

Molecular Weight: 247.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1897015-93-8 |

|---|---|

| Molecular Formula | C12H13N3O3 |

| Molecular Weight | 247.254 |

| IUPAC Name | 2-piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H13N3O3/c16-11(17)8-1-2-10-9(7-8)14-12(18-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17) |

| Standard InChI Key | WKHJLXLYVYTHGS-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)C(=O)O |

Introduction

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is a synthetic organic compound with a molecular formula of C12H13N3O3 and a molecular weight of 247.25 g/mol . It is identified by the CAS number 1897015-93-8 and the European Community number 867-928-3 . This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.

Synthesis and Reactions

The synthesis of 2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid typically involves multiple steps, including the formation of the benzoxazole ring and the attachment of the piperazine and carboxylic acid groups. The specific synthetic route can vary based on the reagents and conditions used.

Biological and Chemical Applications

This compound is used as a tool in biological assays to study various biological processes. Its unique structure allows it to interact with specific biological targets, although detailed mechanisms of action require further experimental studies.

Safety and Hazards

2-Piperazin-1-yl-1,3-benzoxazole-5-carboxylic acid is classified under the GHS system with hazard statements indicating it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion, skin contact, and eye exposure, and using appropriate protective equipment when handling the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume